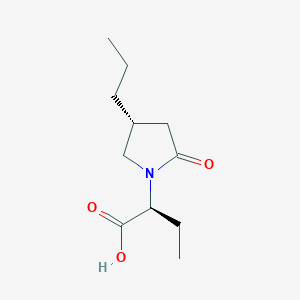

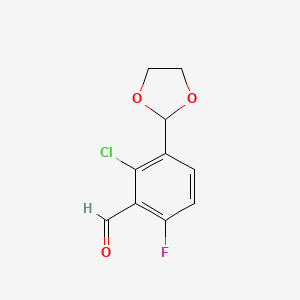

4-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline

Descripción general

Descripción

Trifluoromethylated compounds are known for their abundance in pharmaceutical and agrochemical products due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides . The trifluoromethyl group is often incorporated into organic motifs .

Synthesis Analysis

The synthesis of trifluoromethylated compounds generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of trifluoromethylated compounds typically includes a benzene ring substituted with one or more trifluoromethyl groups .Chemical Reactions Analysis

Trifluoromethylated compounds are known for their distinctive physical–chemical properties, which are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis

Trifluoromethylated compounds are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Aplicaciones Científicas De Investigación

Antifungal Activity

The compound has been studied for its potential antifungal activity. In a study, salicylanilide esters with 4-(trifluoromethyl)benzoic acid were synthesized and assayed in vitro as potential antimycotic agents against eight fungal strains . The antifungal activity of these derivatives was not uniform, and moulds showed a higher susceptibility than yeasts .

Antimicrobial Agents

The search for novel antimicrobial agents is a current topic in medicinal chemistry. The synthesis and analytical data of eighteen salicylanilide esters with 4-(trifluoromethyl)benzoic acid are presented in a study, indicating potential use in this field .

Agrochemical Applications

Trifluoromethylpyridine (TFMP) and its derivatives, including 4-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline, have found applications in the agrochemical industry. The major use of TFMP derivatives is in the protection of crops from pests .

Pharmaceutical Applications

Several TFMP derivatives are used in the pharmaceutical and veterinary industries. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Organic Synthesis

4-(Trifluoromethyl)thiophenol is used as an important raw material and intermediate in organic synthesis .

Dye Manufacturing

4-(Trifluoromethyl)phenylhydrazine is an important raw material and intermediate used in the manufacturing of dyes .

These are just a few of the many potential applications of “4-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline”. The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety make it a valuable compound in various fields .

Mecanismo De Acción

Target of Action

The trifluoromethyl group is often used in drug design to enhance certain properties such as lipophilicity, metabolic stability, and potency .

Mode of Action

Without specific information on “4-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline”, it’s difficult to describe its exact mode of action. The trifluoromethyl group can enhance the binding affinity of a drug to its target, potentially leading to increased potency .

Biochemical Pathways

Organofluorine compounds, including those with trifluoromethyl groups, can be biotransformed by microorganisms, potentially leading to the production of fluorometabolites .

Pharmacokinetics

The trifluoromethyl group can enhance the metabolic stability of a drug, potentially affecting its pharmacokinetics .

Result of Action

Without specific information on “4-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline”, it’s difficult to describe the molecular and cellular effects of its action. The trifluoromethyl group can enhance the potency of a drug, potentially leading to more pronounced effects .

Action Environment

The trifluoromethyl group can enhance the stability of a drug, potentially making it more resistant to environmental factors .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3N/c11-10(12,13)8-5-6-14-9-4-2-1-3-7(8)9/h1-4,8,14H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMSJJHZOMXZVMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(m-Tolyl)-5H-pyrrolo[3,2-c:4,5-c']dipyridine](/img/structure/B1457203.png)

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazol-2(3H)-one](/img/structure/B1457205.png)